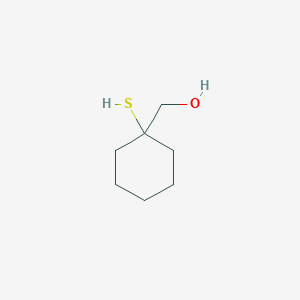

1-Mercapto-1,1-pentamethylenethan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Mercapto-1,1-pentamethylenethan-2-ol, also known as MPME, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPME is a thiol compound that contains a hydroxyl group, which makes it a versatile compound for various applications.

Applications De Recherche Scientifique

Aroma Compound Research

1-Mercapto-1,1-pentamethylenethan-2-ol's derivatives have been studied for their role as powerful aroma compounds. For instance, 3-Mercapto-2-methylpentan-1-ol was detected in raw onions and identified through MS and (1)H NMR measurement. Its flavor quality varies with concentration, presenting a meat broth, sweaty, onion, and leek-like odor at low concentrations. This has led to a proposed formation pathway from raw onions, suggesting its potential in flavor research and food industry applications (Widder et al., 2000).

Odor Threshold and Quality Study

Research on mercaptoalkanols, including compounds related to 1-Mercapto-1,1-pentamethylenethan-2-ol, has revealed that sensory properties are strongly influenced by molecular structure. For instance, a study found that the olfactory power of thiols was enhanced by certain structural modifications, providing insights into how molecular variations can impact odor perception. This could be significant in the development of new fragrances and odorants (Polster & Schieberle, 2017).

Chemical Synthesis Applications

The compound's derivatives have been utilized in chemical synthesis processes. For example, 1-mercapto-3-yn-2-ols were converted into thiophenes using a palladium-catalyzed heterocyclodehydration method. This illustrates the compound’s role in facilitating the synthesis of complex organic structures, which could have applications in pharmaceuticals and material science (Gabriele et al., 2012).

Sensor Development

The derivatives of 1-Mercapto-1,1-pentamethylenethan-2-ol have been used in sensor development. For example, amperometric sensors based on mercaptopyridine-montmorillonite intercalation compounds were studied. These sensors utilize the functional properties derived from the mercapto group, indicating potential use in environmental monitoring and analytical chemistry (Colilla et al., 2005).

Environmental and Biological Research

This compound has also been used in environmental and biological research. In one study, mercapto-2-ethanol was examined as a reducing agent for methanogens, demonstrating its utility in studying microbial metabolism and its response to various inorganic sulfur compounds. This has implications for understanding microbial processes in natural and industrial settings (Bhatnagar et al., 1984).

Orientations Futures

“1-Mercapto-1,1-pentamethylenethan-2-ol” and similar mercapto compounds are expected to find more sophisticated applications in the future. They have recently been used in the manufacturing of polyvalent mercaptans . Additionally, the synthesis of 3-substituted-4-amino-5-mercapto [1,2,4]triazoles and bis-[4-amino-5-mercapto [1,2,4]triazoles] from 2000 until mid-2020 has been highlighted, indicating ongoing interest in this field .

Propriétés

IUPAC Name |

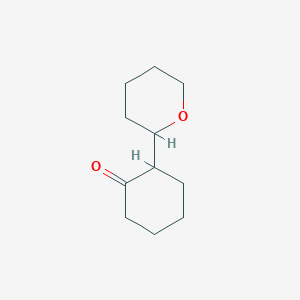

(1-sulfanylcyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIKKGRVMUVRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole](/img/structure/B2908846.png)

![2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2908847.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2908855.png)